Cycloheptyl Isothiocyanate

Description

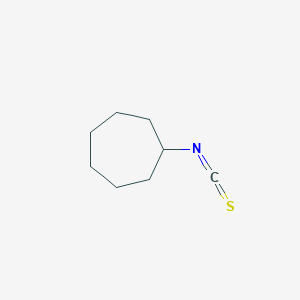

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isothiocyanatocycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNJAJWMDQTLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383643 | |

| Record name | isothiocyanatocycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81542-16-7 | |

| Record name | isothiocyanatocycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81542-16-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cycloheptyl Isothiocyanate and Analogs

Conventional Synthetic Routes

Conventional methods for synthesizing isothiocyanates predominantly rely on the transformation of primary amines. Two of the most established routes include direct reaction with thiophosgene (B130339) and a two-step, one-pot process involving the formation and subsequent decomposition of dithiocarbamate (B8719985) intermediates. mdpi.comnih.gov

Amination-Based Approaches

Amination-based approaches are foundational in isothiocyanate synthesis, utilizing primary amines as the key starting material. These methods are valued for their directness and versatility.

The reaction of a primary amine with thiophosgene (CSCl₂) in the presence of a base is a long-established method for preparing isothiocyanates. mdpi.comnih.gov This process involves the transfer of a thiocarbonyl group to the amine. mdpi.com

Despite its effectiveness, the high toxicity of thiophosgene and its incompatibility with certain functional groups have driven the development of alternative reagents. nih.govacs.orgnih.gov Surrogates such as 1,1'-thiocarbonyldiimidazole (B131065) and di-(2-pyridyl) thionocarbamate have been introduced to circumvent the hazards associated with thiophosgene. mdpi.comnih.gov The general procedure often involves a biphasic system, for instance, using dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate, to which thiophosgene is added. rsc.org

A more common and generally safer alternative to the thiophosgene route is the one-pot, two-step synthesis that proceeds through a dithiocarbamate intermediate. mdpi.comnih.gov This method involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt in situ. acs.orgorganic-chemistry.org This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. nih.govmdpi.com

The critical step in the one-pot synthesis is the decomposition of the dithiocarbamate intermediate, which is facilitated by a desulfurizing agent. rsc.org A wide array of reagents has been developed for this purpose, each with its own advantages regarding reaction conditions, substrate scope, and byproducts. acs.org Commonly used desulfurizing agents include tosyl chloride, cyanuric chloride, ethyl chloroformate, and various metal-based reagents. mdpi.comnih.gov

The mechanism generally involves the activation of the dithiocarbamate salt by the desulfurizing agent, followed by elimination to form the isothiocyanate. The choice of reagent can influence the reaction's efficiency and applicability to different types of amines, including those with sensitive functional groups or chiral centers. nih.gov

Tosyl chloride (TsCl) has emerged as a facile and effective reagent for the decomposition of in situ generated dithiocarbamate salts. acs.orgorganic-chemistry.org This method provides a general protocol for preparing a wide range of alkyl and aryl isothiocyanates in moderate to excellent yields. acs.orgnih.gov The reaction is typically carried out by treating the amine with carbon disulfide and a base like triethylamine (B128534) (Et₃N) to form the dithiocarbamate salt, which is then decomposed by the addition of tosyl chloride. acs.org

This protocol is valued for its mild reaction conditions, often proceeding at room temperature, and for producing byproducts that are generally easy to remove. acs.org For most substrates, the reaction is complete within 30 minutes. organic-chemistry.org While effective for many amines, electron-deficient aryl amines may require stronger bases or longer reaction times to achieve good yields. organic-chemistry.org

A proposed mechanism for this transformation is detailed in the table below.

| Step | Description |

| 1 | The primary amine reacts with carbon disulfide in the presence of a base (e.g., triethylamine) to form a triethylammonium (B8662869) dithiocarbamate salt. |

| 2 | The dithiocarbamate anion then acts as a nucleophile, attacking the sulfur atom of tosyl chloride. |

| 3 | This addition leads to the formation of an unstable intermediate. |

| 4 | The intermediate undergoes decomposition, eliminating the isothiocyanate, p-toluenesulfinate, and triethylammonium chloride. |

This table provides a simplified overview of the proposed reaction mechanism.

A notable advancement in desulfurization reagents is the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). mdpi.comnih.gov This reagent has proven to be highly efficient for the one-pot synthesis of a diverse range of isothiocyanates, including aliphatic, aromatic, and amino acid-derived variants, with yields ranging from satisfactory to very good (25–97%). mdpi.comdntb.gov.ua

The synthesis is performed by reacting a primary amine with carbon disulfide in the presence of an organic base (such as triethylamine, DBU, or N-methylmorpholine) to form the dithiocarbamate intermediate, which is then converted to the isothiocyanate by DMT/NMM/TsO⁻. mdpi.comnih.gov This method is particularly advantageous as it can be accelerated by microwave irradiation for the synthesis of aliphatic and aromatic isothiocyanates. mdpi.comdntb.gov.ua Furthermore, selected alkyl isothiocyanates have been synthesized in high yields (72–96%) in aqueous media. mdpi.comresearchgate.net For chiral substrates, such as amino acid esters, the reaction proceeds with low racemization. mdpi.com

One-Pot Synthesis via Dithiocarbamate Intermediates.

Desulfurization Reagents and Their Mechanisms.

The use of desulfurating agents is a common strategy in the synthesis of isothiocyanates from dithiocarbamate salts. nih.govnih.gov Among these, hydrogen peroxide and sodium persulfate are noteworthy.

Hydrogen Peroxide: An improved method for preparing isothiocyanates from primary amines involves the use of hydrogen peroxide as a dehydrosulfurization reagent. mdpi.com This method is considered one of the best for synthesizing non-chiral isothiocyanates and diisothiocyanates. nih.gov

Sodium Persulfate (Na₂S₂O₈): Sodium persulfate serves as an efficient desulfurizing agent for a broad range of isothiocyanates, including alkyl, aryl, and amino acid derivatives. nih.gov A key advantage of this method is its ability to synthesize chiral isothiocyanates without racemization. nih.govrsc.org The procedure can be performed as a traditional two-step process, where the dithiocarbamate salt is first isolated and then treated with the desulfurizing agent, or as a one-pot synthesis in water where the dithiocarbamate salt is generated in situ. nih.govrsc.org This method is notable for its green and practical approach, using water as a solvent and demonstrating good chemoselectivity under basic conditions. rsc.org

A variety of other reagents are also employed for the desulfurization of dithiocarbamates to yield isothiocyanates. nih.govmdpi.comresearchgate.net

Iodine: Molecular iodine, in combination with sodium bicarbonate in a water/ethyl acetate (B1210297) biphasic system, provides an effective and environmentally friendly method for synthesizing isothiocyanates from dithiocarbamate salts. cbijournal.comtandfonline.com This approach is fast, with reactions often completing at room temperature, and produces high yields of pure product without the need for extensive purification. cbijournal.comtandfonline.com The biphasic system facilitates an easy work-up, as the isothiocyanate is extracted into the organic layer, leaving impurities in the aqueous layer. cbijournal.comtandfonline.com This method has been successfully applied to the synthesis of aliphatic isothiocyanates, including those derived from n-butyl, dodecyl, and cyclohexyl dithiocarbamates. cbijournal.comtandfonline.com

Lead Nitrate: Lead nitrate is effective for producing aryl isothiocyanates in good yields. nih.gov A distinct feature of this method is the precipitation of lead sulfide (B99878) as a brown solid, indicating the completion of the reaction. nih.gov The product can then be purified via steam distillation. nih.gov

Ethyl Chloroformate: Ethyl chloroformate can be used to synthesize both aliphatic and aryl isothiocyanates. nih.gov The reaction time can vary significantly depending on the specific isothiocyanate being synthesized. nih.gov For instance, some reactions are complete in as little as 15 minutes, while others, like the synthesis of β-naphthyl isothiocyanate, may require several days. nih.gov

Tosyl Chloride: Tosyl chloride is another effective desulfurating agent. organic-chemistry.org It facilitates a one-pot synthesis where dithiocarbamate salts are generated in situ from amines and carbon disulfide, followed by decomposition to the corresponding isothiocyanates. organic-chemistry.org This method is known for producing high yields of both alkyl and aryl isothiocyanates within a short reaction time. nih.govorganic-chemistry.org

The following table provides a summary of various desulfurating agents and their applications in isothiocyanate synthesis.

| Desulfurating Agent | Substrate Scope | Reaction Conditions | Yield | Key Features |

| Hydrogen Peroxide | Non-chiral isothiocyanates | Varies | Good | Considered a best method for non-chiral compounds. nih.gov |

| Sodium Persulfate | Alkyl, aryl, chiral | One-pot or two-step, water | Satisfactory | Green method, preserves chirality. nih.govrsc.org |

| Iodine | Aliphatic, aryl | Biphasic (water/ethyl acetate), RT | High | Fast, clean, easy work-up. cbijournal.comtandfonline.com |

| Lead Nitrate | Aryl | Varies | Good | Reaction completion indicated by precipitation. nih.gov |

| Ethyl Chloroformate | Aliphatic, aryl | Varies (15 min to 7 days) | Good | Versatile for different isothiocyanate types. nih.gov |

| Tosyl Chloride | Alkyl, aryl | One-pot, in situ generation | 75-97% | Rapid decomposition to product. nih.gov |

Reaction Mechanism and Procedural Parameters

The synthesis of isothiocyanates from primary amines generally proceeds through the formation of a dithiocarbamate intermediate. nih.govnih.gov This intermediate is then converted to the final isothiocyanate product through desulfurization. nih.govnih.gov

The general mechanism involves two key steps:

Formation of the Dithiocarbamate Salt: A primary amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. nih.govnih.gov

Decomposition of the Dithiocarbamate: The dithiocarbamate salt is then treated with a desulfurating agent, which facilitates the elimination of a sulfur atom to yield the isothiocyanate. nih.govnih.gov

For instance, in the iodine-mediated synthesis, the dithiocarbamate salt is treated with iodine in the presence of sodium bicarbonate. tandfonline.com This leads to the formation of the isothiocyanate and elemental sulfur, which precipitates out of the solution. tandfonline.com

Key procedural parameters that influence the reaction include the choice of solvent, base, and the stoichiometry of the reagents. For example, in the synthesis of cyclohexyl isothiocyanate from cyclohexylamine, a biphasic system of dichloromethane and aqueous sodium bicarbonate can be used with an excess of thiophosgene. The reaction is typically rapid, completing within an hour at room temperature.

Nucleophilic Substitution Reactions

Cycloheptyl isothiocyanate, like other isothiocyanates, is susceptible to nucleophilic attack at the electrophilic carbon atom of the -N=C=S group. cymitquimica.com This reactivity is fundamental to its use in organic synthesis for creating a variety of derivatives, most notably thioureas. The reaction involves the addition of a nucleophile to the carbon-sulfur double bond. These reactions are a cornerstone of isothiocyanate chemistry and have been widely exploited in the synthesis of compounds with potential biological applications. The cyclohexyl group in this compound makes it a useful building block for creating more complex molecules through these substitution reactions.

Condensation Reactions

Condensation reactions represent another important pathway for the synthesis and modification of isothiocyanates. For example, cyclohexyl isothiocyanate can be synthesized by reacting cyclohexanol (B46403) with phenyl isothiocyanate in dichloromethane, using N-methylimidazole as a catalyst. This type of reaction, however, may require purification via silica (B1680970) gel flash chromatography to isolate the desired product. Isothiocyanates can also participate in condensation reactions with hydrazines and their derivatives, leading to the formation of various heterocyclic compounds. bu.edu.eg For instance, the reaction of an isothiocyanate with a hydrazine (B178648) can lead to the formation of a triazolidine (B1262331) derivative. bu.edu.eg

Advanced and Green Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of isothiocyanates and their derivatives. mdpi.com This technique often leads to higher yields, shorter reaction times, and a reduction in side products compared to conventional heating methods.

Microwave irradiation has been successfully employed in the synthesis of various aliphatic and aromatic isothiocyanates from dithiocarbamates. mdpi.com For example, the conversion of dithiocarbamates to isothiocyanates can be significantly supported by microwave radiation. mdpi.comresearchgate.net In one study, phenethylamine (B48288) was converted to its corresponding dithiocarbamate and then subjected to microwave-assisted reaction with a desulfurating agent, yielding the target isothiocyanate in 90% yield in just 3 minutes at 90°C. mdpi.com

Furthermore, microwave heating has been utilized in the multi-step synthesis of complex heterocyclic compounds starting from isothiocyanates. biotage.co.jp For instance, in the synthesis of 3-thio-1,2,4-triazoles, a condensation reaction between an acid hydrazide and an isothiocyanate was carried out under microwave irradiation at 120°C for 5 minutes. biotage.co.jp Subsequent cyclization and S-alkylation steps were also performed using microwave heating, demonstrating the efficiency of this method for multi-step syntheses. biotage.co.jp When cyclohexylisothiocyanate was used, a higher temperature of 175°C and a longer reaction time of 15 minutes were required for the cyclization step. biotage.co.jp

The following table summarizes the conditions for the microwave-assisted synthesis of a 3-thio-1,2,4-triazole derivative using cyclohexylisothiocyanate.

| Reactant 1 | Reactant 2 | Step | Conditions | Time |

| Acid Hydrazide | Cyclohexylisothiocyanate | Condensation | 120°C | 5 min |

| Hydrazinecarbothioamide Intermediate | 1 M NaOH | Cyclization | 175°C | 15 min |

| Mercaptotriazole Intermediate | Bromide | S-alkylation | 120-130°C | 5 min |

Photocatalyzed Synthesis from Amines and Carbon Disulfide

A mild and efficient method for synthesizing both aliphatic and aromatic isothiocyanates involves the use of visible-light photocatalysis. organic-chemistry.orgacs.org This approach reacts primary amines with carbon disulfide (CS₂) under metal-free conditions. organic-chemistry.org The reaction is typically promoted by an organic dye photocatalyst, such as Rose Bengal, in the presence of an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org

The process is conducted at room temperature, often using green LED light for irradiation, and acetonitrile (B52724) has been found to be an effective solvent. organic-chemistry.org This method is noted for its broad substrate compatibility, environmental friendliness, and scalability, offering a practical route to various isothiocyanates. organic-chemistry.org The proposed mechanism begins with the formation of a dithiocarbamate salt from the amine and CS₂. organic-chemistry.org Subsequent steps involve a photoredox cycle, single-electron transfer, and the in-situ generation of reactive species that lead to the final isothiocyanate product. acs.orgorganic-chemistry.org

Table 1: Examples of Photocatalyzed Isothiocyanate Synthesis Reaction Conditions: Amine (0.2 mmol), CS₂ (2 equiv), DBU (1 equiv), Rose Bengal (5 mol%), MeCN (1 mL), Green LED, 12 h, room temperature. acs.org

| Starting Amine | Product | Yield (%) |

| Benzylamine | Benzyl (B1604629) isothiocyanate | 85 |

| Aniline | Phenyl isothiocyanate | 94 |

| 4-Methoxy-aniline | 4-Methoxyphenyl isothiocyanate | 91 |

| Cyclohexylamine | Cyclohexyl isothiocyanate | 82 |

Electrochemical Synthesis from Amine and Carbon Disulfide

Optimal conditions often involve using a carbon graphite (B72142) anode and a nickel cathode in an undivided electrochemical cell. organic-chemistry.org For aliphatic amines like benzylamine, methanol (B129727) is an effective solvent. organic-chemistry.org Aromatic amines may require different conditions, such as using dichloromethane as the solvent and adding DBU, which acts as both a base and a catalyst for the addition of the amine to CS₂. gre.ac.uk This electrochemical approach is characterized by its mild conditions and excellent tolerance for various functional groups. gre.ac.uk

Table 2: Substrate Scope for Electrochemical Isothiocyanate Synthesis Reaction Conditions: Undivided cell, carbon anode, nickel cathode, constant current (5 mA). gre.ac.ukorganic-chemistry.org

| Starting Amine | Solvent | Base | Yield (%) |

| Benzylamine | MeOH | None | 97 |

| Cyclohexylamine | MeOH | None | 99 |

| Aniline | DCM | DBU | 89 |

| 4-Bromoaniline | DCM | DBU | 81 |

Synthesis from Hydroximoyl Chlorides

An alternative pathway to isothiocyanates begins with aldehydes rather than amines. nih.gov This method proceeds via hydroximoyl chlorides and is recognized for its efficiency in producing both alkyl and aryl isothiocyanates. nih.govnih.gov The reaction can be performed at room temperature, and it is valued for its simple workup procedure and the fact that it often requires no further purification, yielding nearly quantitative amounts of the desired product. nih.gov

Synthesis via Elemental Sulfur

The use of elemental sulfur represents a more sustainable and atom-efficient approach to isothiocyanate synthesis. rsc.orgmdpi.com This strategy is primarily based on the sulfurization of isocyanides. rsc.orgkit.edu The reaction can be catalyzed by catalytic amounts of an amine base, such as DBU, with the reaction proceeding under moderate heating in green solvents like Cyrene™ or γ-butyrolactone. rsc.orgkit.edu This method is versatile, converting a wide range of isocyanides into their corresponding isothiocyanates in moderate to high yields (34–95%). rsc.org

Alternatively, transition metal catalysts can be employed. Molybdenum-oxo complexes have been shown to catalyze the direct sulfurization of various isonitriles with elemental sulfur under mild conditions, affording isothiocyanates in good yields. mdpi.comacs.org The proposed catalytic cycle involves the in-situ formation of a molybdenum oxo disulfur (B1233692) complex, which acts as the active sulfur-transferring species. mdpi.comacs.org

Table 3: Molybdenum-Catalyzed Synthesis of Isothiocyanates from Isonitriles Reaction Conditions: Isonitrile, elemental sulfur, Molybdenum-oxo catalyst (0.01 equiv), refluxing acetone, Ar atmosphere, 72 h. acs.org

| Starting Isonitrile | Product | Yield (%) |

| Cyclohexyl isocyanide | Cyclohexyl isothiocyanate | 93 |

| Benzyl isocyanide | Benzyl isothiocyanate | 86 |

| (R)-1-Phenylethyl isocyanide | (R)-1-Phenylethyl isothiocyanate | 87 |

Staudinger/Aza-Wittig Tandem Reactions

The tandem Staudinger/aza-Wittig reaction is a powerful method for converting azides into isothiocyanates. jst.go.jprsc.org This one-pot process involves the reaction of an azide (B81097) with a phosphine, typically triphenylphosphine, to form an aza-ylide intermediate (the Staudinger reaction). jst.go.jpnih.gov This intermediate is not isolated but is reacted directly with carbon disulfide, which undergoes an aza-Wittig type reaction to furnish the isothiocyanate. jst.go.jpnih.gov

This tandem method has been shown to be particularly effective for synthesizing isothiocyanates that bear electron-withdrawing groups. jst.go.jpnih.gov It is also a key method for producing chiral isothiocyanates, as it proceeds with retention of chirality from the starting azide. nih.govrsc.org The protocol avoids the need to handle amines as precursors and is compatible with common protecting groups used in amino acid chemistry, such as Boc, Cbz, and Fmoc. rsc.org

Stereoselective Synthesis and Chiral Isothiocyanates

The synthesis of chiral isothiocyanates is crucial for applications in medicinal chemistry and asymmetric synthesis. nih.gov One of the most effective methods for achieving this is the tandem Staudinger/aza-Wittig reaction, which allows for the conversion of chiral azides into the corresponding chiral isothiocyanates with retention of the stereocenter's configuration. nih.govrsc.org

Another significant strategy involves the use of chiral starting materials such as 1,3-amino alcohols, which can be derived from natural sources like monoterpenes (e.g., α- and β-pinene). mdpi.com These chiral amino alcohols can be reacted with aryl isothiocyanates to form thiourea (B124793) adducts. mdpi.com Subsequent intramolecular cyclization, often promoted by reagents like 1,1'-Carbonyldiimidazole (CDI) under microwave irradiation, can lead to stereochemically defined heterocyclic structures, demonstrating the utility of chiral isothiocyanates in building complex molecules. mdpi.com The stereospecific ring-opening of activated chiral aziridines with isothiocyanates also provides a pathway to highly functionalized and enantiomerically enriched sulfur- and nitrogen-containing heterocycles. researchgate.net

Derivatization Strategies

The isothiocyanate group is reactive toward nucleophiles, a property that is widely used for derivatization, particularly for analytical purposes. nih.govmdpi.com A common strategy is the conversion of isothiocyanates into their corresponding thiourea derivatives. nih.gov This is typically achieved by reacting the isothiocyanate with ammonia (B1221849) or a primary or secondary amine. nih.gov The resulting thiourea group provides a UV-absorbing chromophore, making the derivative suitable for analysis by liquid chromatography with UV detection (LC-UV). nih.gov This method is effective for both hydrophobic and hydrophilic isothiocyanates. nih.gov

Reactive isothiocyanate adducts, such as dithiocarbamates formed in biological matrices, can also be converted to thiourea derivatives by treatment with ammonia, allowing for their quantification. nih.gov Besides amines, thiols are also used for derivatization. Reagents like mercaptoacetic acid or N-acetyl-L-cysteine react with isothiocyanates to form stable adducts that can be analyzed via various chromatographic techniques. mdpi.comresearchgate.netresearchgate.net In proteomics, N-terminal derivatization of peptides with reagents like phenyl isothiocyanate (Edman's reagent) is a classic method that facilitates peptide sequencing by mass spectrometry. acs.org

Formation of Thiourea and Urea Derivatives

The reaction of isothiocyanates with primary and secondary amines is a fundamental and widely used method for the synthesis of N,N'-disubstituted thiourea derivatives. nih.govcdnsciencepub.com This reaction proceeds via a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group. The process is typically efficient and provides a direct route to a wide array of thioureas, which are important in medicinal chemistry, organocatalysis, and as intermediates for further synthesis. a2bchem.comuobabylon.edu.iq While this compound is not as extensively documented as its cyclohexyl analog, its reactivity is analogous.

The general reaction is as follows: Cycloheptyl-NCS + R¹R²NH → Cycloheptyl-NH-C(=S)-NR¹R²

These reactions are often carried out in various solvents and can be performed under mild conditions. cdnsciencepub.com Multicomponent reactions involving an isocyanide, an amine, and elemental sulfur also provide a sustainable route to these compounds. researchgate.net

Table 1: Representative Synthesis of Thiourea Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Aniline | 1-Cycloheptyl-3-phenylthiourea |

| Cyclohexyl Isothiocyanate | Pyridin-2-amine | 1-Cyclohexyl-3-(pyridin-2-yl)thiourea researchgate.net |

| Cyclohexyl Isothiocyanate | 2,4-Dimethylaniline | 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea researchgate.net |

| Cyclohexyl Isothiocyanate | 4-Chloroaniline | 1-(4-Chlorophenyl)-3-cyclohexylthiourea researchgate.net |

Urea derivatives, the oxygen analogs of thioureas, are typically synthesized from the corresponding isocyanates reacting with amines. nih.govnih.gov The synthesis generally involves an isocyanate intermediate, which can be generated from amines using phosgene (B1210022) or safer equivalents like N,N'-carbonyldiimidazole (CDI). nih.gov

Production of Thioformamides

Thioformamides are valuable compounds in organic synthesis that can be accessed through the partial reduction of isothiocyanates. A highly chemoselective method for this transformation involves the use of the Schwartz reagent, zirconocene (B1252598) hydrochloride (Cp₂ZrHCl), which is generated in situ. rsc.org This method is notable for its high efficiency and excellent functional group tolerance; sensitive groups such as esters, ketones, nitro groups, and azides are not affected under the reaction conditions. rsc.org The high electrophilicity of the isothiocyanate group allows for the direct addition of the hydride ion, providing a reliable and high-yielding route to variously substituted thioformamides. rsc.org

Alternative methods, such as electrochemical reduction, can also be employed to produce thioformamides from isothiocyanates. wikiwand.com

Table 2: Reduction of Isothiocyanates to Thioformamides

| Starting Material | Reagent | Product | Key Features |

|---|---|---|---|

| R-N=C=S | Schwartz Reagent (Cp₂ZrHCl) | R-NH-C(=S)H | High chemoselectivity and yield; tolerates numerous functional groups. rsc.org |

Synthesis of Heterocyclic Compounds

The isothiocyanate moiety is a powerful tool for the construction of heterocyclic rings. cbijournal.com this compound and its analogs can participate in various cycloaddition and cyclization reactions to form five- and six-membered heterocycles.

One prominent example is the Lewis acid-mediated [3+2] cycloaddition reaction between isothiocyanates and donor-acceptor cyclopropanes. Using a catalyst such as tin(II) triflate (Sn(OTf)₂), this reaction provides access to five-membered thioimidates with high efficiency. nih.gov Cyclohexyl isothiocyanate has been shown to be a compatible substrate in these reactions, affording the corresponding thioimidate products in excellent yields. nih.gov

Furthermore, isothiocyanates react with 3-aroylaziridines to generate substituted thiazolines. cdnsciencepub.com Depending on the N-substituent of the aziridine, different isomers of 4-aroyl-4-thiazolines can be formed. cdnsciencepub.com Iron(III) chloride has also been used to catalyze the [3+2] cycloaddition of isothiocyanates with aziridines to produce iminothiazolidine scaffolds. researchgate.net Other synthetic routes include the reaction of isothiocyanates with metallated allenes, which, after a series of steps, can yield 2,3-dihydropyridines. osi.lv

Table 3: Heterocycle Synthesis from Isothiocyanates

| Isothiocyanate | Reaction Partner | Catalyst/Conditions | Heterocyclic Product |

|---|---|---|---|

| Cyclohexyl Isothiocyanate | Donor-Acceptor Cyclopropane | Sn(OTf)₂ | Thioimidate nih.gov |

| Aryl Isothiocyanate | 3-Aroylaziridine | Refluxing Benzene | 4-Thiazoline cdnsciencepub.com |

| Aryl/Alkyl Isothiocyanate | Spiro-oxindole Aziridine | FeCl₃ | Spirooxindolo-2-iminothiazolidine researchgate.net |

| Alkyl/Cycloalkyl Isothiocyanate | Lithiated Methoxyallene | 1. Add ITC, 2. Add MeI | 2,3-Dihydropyridine (after thermal cyclization) osi.lv |

Functionalization for Bioconjugation (e.g., peptide labeling)

The reactivity of the isothiocyanate group with primary amines makes it a valuable tool for bioconjugation, particularly for the labeling of peptides and proteins. a2bchem.com This conjugation strategy typically targets the solvent-accessible ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of a peptide chain. nih.govrsc.org The reaction forms a stable thiourea linkage, covalently attaching the isothiocyanate-containing molecule to the biomolecule. nih.gov

Isothiocyanates are often preferred over their isocyanate counterparts for bioconjugation because of their greater stability in the aqueous buffer systems required for reactions with proteins. rsc.org This methodology has been successfully applied in the development of targeted radiopharmaceuticals. For instance, isothiocyanate-functionalized chelating agents have been conjugated to peptides that target specific cell receptors, such as the urokinase-type plasminogen activator receptor (uPAR) in cancer cells. nih.gov In one strategy, a peptide is first conjugated with the isothiocyanate-functionalized chelate, and the resulting conjugate is then labeled with a radionuclide like technetium-99m (⁹⁹ᵐTc). nih.gov Another approach involves pre-labeling the chelate with the radionuclide before conjugation to the peptide. nih.gov

Specific examples include the derivatization of peptides with bifunctional chelates like cyclohexyl-DTPA (diethylenetriaminepentaacetic acid) bearing an isothiocyanate group for subsequent radiolabeling. researchgate.net These methods demonstrate the utility of isothiocyanate chemistry in creating complex, functional biomolecules for diagnostic and therapeutic applications.

Chemical Reactivity and Reaction Pathways of Cycloheptyl Isothiocyanate Frameworks

Hydrolysis Mechanisms and Products

The hydrolysis of alkyl isothiocyanates like cycloheptyl isothiocyanate in aqueous media is generally a slow process but can be promoted by acidic conditions. bohrium.comnih.gov The reaction proceeds through a nucleophilic attack of a water molecule on the electrophilic carbon atom of the isothiocyanate group.

The proposed mechanism involves the following steps:

Nucleophilic Attack: A water molecule attacks the central carbon of the -N=C=S group. In acidic conditions, this step can be facilitated by the simultaneous protonation of the nitrogen atom, which increases the electrophilicity of the carbon. nih.gov

Formation of a Thiocarbamic Acid Intermediate: This initial addition results in the formation of an unstable cycloheptylthiocarbamic acid intermediate. bohrium.comnih.gov

Decomposition: The thiocarbamic acid intermediate rapidly decomposes, typically via decarboxylation and loss of hydrogen sulfide (B99878), although the exact pathway can vary. The final organic product is the corresponding primary amine, cycloheptylamine (B1194755), along with carbonyl sulfide (COS) or hydrogen sulfide (H₂S) and carbon dioxide (CO₂). nih.gov

Under strongly acidic conditions, the resulting cycloheptylamine will be present in its protonated form, as cycloheptylammonium ion. nih.gov

| Reactant | Conditions | Intermediate | Final Products |

| This compound | Aqueous solution (Acid-catalyzed) | Cycloheptylthiocarbamic acid | Cycloheptylamine, Carbonyl sulfide (or H₂S + CO₂) |

Nucleophilic Addition Reactions

The most characteristic reaction of isothiocyanates is the nucleophilic addition to the central carbon atom. rsc.org The high electrophilicity of this carbon makes it susceptible to attack by a wide range of nucleophiles.

Reaction with Amines: Primary and secondary amines readily react with this compound to form the corresponding N,N'-disubstituted or N,N',N'-trisubstituted thioureas. The reaction involves the attack of the amine's nitrogen atom on the isothiocyanate carbon, followed by a proton transfer. This reaction is typically fast and is a common method for synthesizing thiourea (B124793) derivatives. acs.org

Reaction with Alcohols and Thiols: Alcohols and thiols can also act as nucleophiles. The reaction with alcohols yields thiocarbamates (specifically, O-alkyl N-cycloheptylthiocarbamates), while reaction with thiols produces dithiocarbamates (S-alkyl N-cycloheptyl dithiocarbamates). These reactions may require basic conditions or catalysis to proceed efficiently, as alcohols and thiols are generally weaker nucleophiles than amines. mdpi.com

| Nucleophile | Product Class | General Product Structure |

| Primary Amine (R'-NH₂) | N,N'-Disubstituted Thiourea | C₇H₁₃-NH-C(S)-NH-R' |

| Secondary Amine (R'₂NH) | N,N',N'-Trisubstituted Thiourea | C₇H₁₃-NH-C(S)-NR'₂ |

| Alcohol (R'-OH) | Thiocarbamate | C₇H₁₃-NH-C(S)-OR' |

| Thiol (R'-SH) | Dithiocarbamate (B8719985) | C₇H₁₃-NH-C(S)-SR' |

Reduction Pathways

Isothiocyanates can be reduced to various products, with thioformamides being a common outcome of partial reduction. While electrochemical methods have been explored for the synthesis of isothiocyanates rsc.org, specific pathways for the electrochemical reduction of saturated alkyl isothiocyanates are not well-documented.

A highly chemoselective chemical reduction method involves the use of the Schwartz reagent (zirconocene hydrochloride, Cp₂Zr(H)Cl). This reagent allows for the partial reduction of the isothiocyanate group to a thioformamide. nih.gov The reaction is notable for its high functional group tolerance, leaving sensitive groups like esters, nitro groups, and alkenes intact. nih.gov

The mechanism involves the nucleophilic addition of the hydride from the Schwartz reagent to the electrophilic carbon of the isothiocyanate. The resulting intermediate is then hydrolyzed during workup to yield the final N-cycloheptylthioformamide product.

Radical-Initiated Reactions and Spiro-cyclization

Radical-initiated reactions involving simple alkyl isothiocyanates are not as common as their nucleophilic addition pathways. The C=S bond can, in principle, undergo radical addition. However, achieving spiro-cyclization from this compound via a radical pathway would require a specific substrate design, typically involving an appropriately positioned radical precursor on the cycloheptyl ring that can cyclize onto the isothiocyanate carbon.

General strategies for radical spirocyclization exist, but they often rely on highly strained systems or activated substrates. rsc.org For a saturated, non-activated substrate like this compound, initiating a radical reaction that leads to spiro-cyclization is challenging and not a well-established pathway. More common are cycloaddition reactions using α-activated cyclic isothiocyanates to build spirocycles, though these proceed through formal 1,3-dipoles rather than radical intermediates. rsc.org

Cycloisomerization Reactions and Rearrangements

Significant rearrangement reactions for saturated alkyl isothiocyanates like this compound are uncommon. The types of rearrangements frequently observed for other isothiocyanates, such as the researchgate.netresearchgate.net-sigmatropic rearrangement, require unsaturation within the molecule, such as in allyl or propargyl isothiocyanates. acs.org These concerted, pericyclic reactions are not mechanistically feasible for a saturated alkyl group.

Similarly, rearrangements involving ionization to form a carbocation intermediate before recombination are unlikely for this compound under normal conditions, as this would require forcing conditions to generate an unstable secondary carbocation. Therefore, the this compound framework is generally stable against unimolecular rearrangement and cycloisomerization reactions.

Adsorption Studies on Material Surfaces

The interaction of isothiocyanates with material surfaces is of interest for creating self-assembled monolayers (SAMs) and functionalizing surfaces. The sulfur atom in the isothiocyanate group can act as a binding site to metallic surfaces.

Studies on the adsorption of cyclohexyl isothiocyanate (CHIT), a close structural analog of this compound, on gold surfaces provide significant insight into this process. bohrium.comnih.gov These investigations, utilizing techniques like surface-enhanced Raman scattering (SERS) and scanning tunneling microscopy (STM), reveal detailed information about the molecule-surface interaction. bohrium.comnih.gov

The adsorption of CHIT onto gold surfaces leads to the formation of disordered self-assembled monolayers, in contrast to the well-ordered layers formed by analogous alkanethiols. bohrium.comnih.gov SERS studies indicate that the molecule's orientation and conformation on the surface are dependent on concentration. bohrium.comnih.gov

Key research findings for the analogous cyclohexyl isothiocyanate include:

Conformational Changes: At low concentrations near the monolayer limit, both equatorial and axial chair conformers of the cycloalkane ring are observed on the gold surface. At higher bulk concentrations, the equatorial conformer becomes dominant. bohrium.comnih.gov

Temperature Effects: The conversion between equatorial and axial conformers can occur at elevated temperatures (e.g., 30 to 60 °C), with the proportion of the axial form increasing with temperature. bohrium.comnih.gov

Surface Binding: SERS spectral data, specifically the Au–S stretching mode observed around 251-261 cm⁻¹, suggest that the molecule binds to the gold surface through the sulfur atom. rsc.org

Surface Morphology: STM imaging reveals that the resulting monolayer is largely disordered and contains vacancy islands. bohrium.comnih.gov

| Parameter | Observation for Cyclohexyl Isothiocyanate on Gold | Technique(s) |

| Binding Atom | Sulfur | SERS rsc.org |

| Surface Morphology | Disordered monolayer with vacancy islands | STM bohrium.comnih.gov |

| Conformation (Low Conc.) | Mixture of equatorial and axial conformers | SERS bohrium.comnih.gov |

| Conformation (High Conc.) | Predominantly equatorial conformer | SERS bohrium.comnih.gov |

| Effect of Temperature | Increased proportion of axial conformer with increasing temperature | SERS bohrium.comnih.gov |

Conformational Changes Upon Adsorption

The adsorption of isothiocyanates onto surfaces can induce significant conformational changes, a phenomenon influenced by factors such as adsorbate concentration and temperature. While direct research on this compound is limited, studies on the closely related cyclohexyl isothiocyanate provide valuable insights into the potential behavior of such cyclic systems.

Investigations using techniques like surface-enhanced Raman scattering (SERS) and scanning tunneling microscopy (STM) on cyclohexyl isothiocyanate adsorbed on gold surfaces have revealed a dynamic equilibrium between different conformers. At lower bulk concentrations, nearing the monolayer coverage limit, both equatorial and axial chair conformers of the cyclohexyl ring have been observed to coexist. However, as the concentration increases, the equatorial chair conformer becomes the predominant species on the surface. chemimpex.comguidechem.com

Temperature also plays a critical role in the conformational landscape of the adsorbed molecules. An increase in temperature has been shown to facilitate the conversion from the equatorial to the axial conformer, suggesting that the axial form becomes more populated at elevated temperatures. chemimpex.comguidechem.com This temperature-dependent conformational change highlights the subtle energetic balance that governs the structure of the adsorbed layer.

Table 1: Conformational Behavior of Cyclohexyl Isothiocyanate on Gold Surfaces

| Condition | Observed Conformers | Dominant Conformer |

|---|---|---|

| Low Bulk Concentration | Equatorial and Axial | - |

| High Bulk Concentration | Equatorial | Equatorial |

This data is based on studies of cyclohexyl isothiocyanate and is presented as an analogue for the potential behavior of this compound.

Hydrogen Bonding and Non-Covalent Interactions with Adsorbed Species

The isothiocyanate functional group is a potent site for non-covalent interactions, particularly hydrogen bonding, which can significantly influence the adsorption of other species. The sulfur atom can act as a hydrogen bond acceptor, playing a crucial role in the formation of intermolecular complexes.

Studies on the interaction of cyclohexyl isothiocyanate with water molecules, a common adsorbed species, have been conducted using microwave spectroscopy combined with theoretical calculations. These investigations have successfully characterized the geometry and nature of the resulting complex. sigmaaldrich.comnih.gov

It has been determined that a water molecule preferentially binds to the isothiocyanate group through a primary OwH⋯S hydrogen bond. In addition to this primary interaction, two weaker C-H⋯Ow hydrogen bonds are formed, where the oxygen atom of the water molecule acts as the proton acceptor. These interactions have been observed for both the axial and equatorial conformers of cyclohexyl isothiocyanate. sigmaaldrich.comnih.gov The presence of these multiple hydrogen bonds contributes significantly to the stability of the water-isothiocyanate complex.

The nature of these non-covalent bonds has been further elucidated through natural bond orbital (NBO) and symmetry-adapted perturbation theory (SAPT) analyses, which provide a deeper understanding of the electronic and energetic aspects of the interactions. sigmaaldrich.com

Table 2: Hydrogen Bonding Interactions in the Cyclohexyl Isothiocyanate-Water Complex

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Primary Hydrogen Bond | Water (O-H) | Isothiocyanate (S) |

This data is based on studies of cyclohexyl isothiocyanate and is presented as an analogue for the potential behavior of this compound.

Advanced Analytical Methodologies for Cycloheptyl Isothiocyanate

Chromatographic Techniques

Chromatography is fundamental to the separation and quantification of cycloheptyl isothiocyanate from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Speed Counter-Current Chromatography (HSCCC) are particularly significant.

High-Performance Liquid Chromatography (HPLC) and Radio-HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isothiocyanates, offering high resolution and sensitivity. mdpi.com For compounds like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. sielc.comsielc.com This method utilizes a non-polar stationary phase and a polar mobile phase.

Challenges in the HPLC analysis of isothiocyanates include their potential for instability and the lack of strong chromophores, which can complicate UV detection. mdpi.com Method development often focuses on optimizing mobile phase composition, temperature, and detector wavelength to achieve accurate quantification. For instance, increasing the column temperature can reduce the precipitation of isothiocyanates in the system, thereby minimizing sample loss and improving the accuracy of quantitative results. researchgate.net In some cases, derivatization with reagents like 1,2-benzenedithiol (B97157) or N-acetyl-L-cysteine is performed to create a more stable, easily detectable product. nih.govmostwiedzy.pl

Radio-HPLC extends the capabilities of traditional HPLC by incorporating a radioactivity detector. uochb.cz This is particularly useful in metabolic studies where this compound might be labeled with a radionuclide (e.g., ¹⁴C or ³H). The system allows for the separation of the parent compound from its radiolabeled metabolites, with subsequent detection and quantification by both a standard UV detector and a radioactivity-flow detector. uochb.cz This dual-detection approach provides comprehensive data on the metabolic fate of the compound.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase (e.g., C18) | Effective for separating moderately non-polar compounds like isothiocyanates. sielc.comsielc.com |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water Gradient | Allows for the elution of a range of compounds with varying polarities. mdpi.com |

| Detector | UV-Vis (typically 200-250 nm) or Mass Spectrometry (MS) | UV detection is common, though MS provides greater specificity and sensitivity. mdpi.com |

| Column Temperature | Elevated (e.g., 60°C) | Improves solubility and reduces on-column precipitation, enhancing accuracy. researchgate.net |

| Derivatization | Pre- or post-column with reagents like 1,2-benzenedithiol | Enhances stability and detectability for quantification. nih.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds such as this compound. researchgate.net In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. mdpi.com

The electron ionization (EI) mass spectrum of a related compound, cyclohexyl isothiocyanate, shows characteristic fragmentation patterns that are crucial for its identification. nih.gov Key fragments include the molecular ion peak and other significant peaks resulting from the cleavage of the cycloalkyl ring and the isothiocyanate group. For this compound, a similar fragmentation pattern would be expected, allowing for its unambiguous identification in complex samples. The retention index, a parameter derived from the GC elution time, further aids in confirming the compound's identity. nih.gov

| Parameter | Value/Condition | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₁NS | nih.gov |

| Molecular Weight | 141.24 g/mol | nih.gov |

| Kovats Retention Index (Standard non-polar) | 1231 | nih.gov |

| Top Mass Spectrum Peak (m/z) | 55 | nih.gov |

| Second Highest Mass Spectrum Peak (m/z) | 83 | nih.gov |

High-Speed Counter-Current Chromatography (HSCCC) for Purification

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding irreversible adsorption of the analyte. wikipedia.org This method is particularly advantageous for the purification of natural products and other sensitive compounds. globalresearchonline.netresearchgate.net HSCCC utilizes centrifugal force to retain a liquid stationary phase in a coiled column while a liquid mobile phase is pumped through it, achieving separation based on the differential partitioning of solutes between the two immiscible liquid phases. wikipedia.org

HSCCC has been successfully applied to the isolation of other isothiocyanates, such as sulforaphane (B1684495) from broccoli seed extracts. nih.gov In a typical application, a crude extract containing the target isothiocyanate is subjected to HSCCC using a carefully selected two-phase solvent system (e.g., n-hexane/ethyl acetate (B1210297)/methanol/water). nih.gov This process can yield the target compound with high purity (often >97%) in a single step, making it a highly efficient method for obtaining large quantities of pure this compound for further research. nih.govnih.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the detailed molecular structure and conformational properties of this compound.

Microwave Spectroscopy for Conformational Analysis

Microwave spectroscopy is a high-resolution technique that provides definitive information about the gas-phase geometry and conformational landscape of molecules. umanitoba.cauni-kiel.de By measuring the rotational transitions of a molecule with high precision, it is possible to determine its rotational constants, which are directly related to its moments of inertia and, consequently, its three-dimensional structure.

Studies on the closely related cyclohexyl isothiocyanate have demonstrated the power of this technique. researchgate.net Using a combination of microwave spectroscopy and theoretical calculations, researchers were able to identify and structurally characterize two distinct conformers: one with the isothiocyanate group in an axial position (a-trans) and another with it in an equatorial position (e-trans). researchgate.net The analysis of isotopically substituted species (e.g., with ¹³C and ³⁴S) allowed for an accurate determination of the bond lengths and angles for each conformer. researchgate.net A similar approach would be expected to resolve the different stable conformations of the flexible seven-membered ring of this compound, providing fundamental insights into its structural preferences.

Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. rsc.org The technique provides a significant enhancement of the Raman signal, allowing for the detection of even monolayer quantities of an adsorbate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of magnetic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the protons on the seven-membered ring. The proton attached to the carbon bearing the isothiocyanate group (-CH-NCS) would appear as a distinct multiplet, shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The remaining fourteen protons on the cycloheptyl ring would produce a complex series of overlapping multiplets in the typical aliphatic region.

In the ¹³C NMR spectrum, the most characteristic signal is that of the isothiocyanate carbon (-N=C=S), which typically appears significantly downfield. However, this signal is often broad and of low intensity due to its quadrupole relaxation and long relaxation time, a known phenomenon for isothiocyanates. acs.orgmissouri.edu The carbon atom directly attached to the isothiocyanate group (-CH-NCS) would also be shifted downfield. The other six carbon atoms of the cycloheptyl ring would resonate in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclohexyl Isothiocyanate Data presented for Cyclohexyl Isothiocyanate as a proxy for this compound.

| Nucleus | Atom Position | Chemical Shift (δ) in ppm |

| ¹³C | -N=C =S | ~131 |

| ¹³C | -C H-NCS | ~58 |

| ¹³C | Ring CH₂ (adjacent to CH) | ~33 |

| ¹³C | Other Ring CH₂ | ~25, ~24 |

| ¹H | -CH -NCS | ~3.5 |

| ¹H | Ring CH ₂ | ~1.2 - 2.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

The most prominent and diagnostic feature in the IR spectrum of any isothiocyanate, including this compound, is the very strong and broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. semanticscholar.org This band typically appears in the range of 2000-2200 cm⁻¹. semanticscholar.org The presence of a powerful absorption in this region is a definitive indicator of the isothiocyanate functionality.

Table 2: Characteristic Infrared Absorption Bands for Isothiocyanates General data applicable to this compound.

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Asymmetric Stretch | -N=C=S | 2000 - 2200 | Strong, Broad |

| C-H Stretch | sp³ C-H | 2850 - 2960 | Strong |

| C-H Bend (Scissoring) | -CH₂- | ~1465 | Medium |

Microscopic Imaging Techniques

Microscopic imaging techniques provide real-space visualization of molecules, offering insights into their physical arrangement and interactions on surfaces.

Scanning Tunneling Microscopy (STM) for Surface Adsorption

Scanning Tunneling Microscopy (STM) is a powerful surface science technique that can image conductive surfaces with atomic resolution. nih.gov It is used to study how molecules arrange themselves when they adsorb, or bind, to a surface. The technique relies on quantum tunneling of electrons between a sharp metallic tip and the sample surface. By scanning the tip across the surface and measuring the tunneling current, a topographical map of the surface and any adsorbed molecules can be generated. nih.gov

While no STM studies have been published specifically for this compound, research on its close analog, Cyclohexyl Isothiocyanate, provides valuable insight into the expected surface behavior. A study investigating the adsorption of Cyclohexyl Isothiocyanate on a gold (Au(111)) surface revealed that the molecules form disordered self-assembled monolayers (SAMs). chemicalbook.comnih.gov

Key Research Findings from Cyclohexyl Isothiocyanate STM Studies:

Disordered Monolayers: Unlike simpler molecules like alkanethiols that can form highly ordered, crystalline-like structures on gold, the bulky and conformationally flexible cyclohexyl group of the isothiocyanate prevents well-ordered packing. chemicalbook.comnih.gov This leads to a disordered or amorphous arrangement of the molecules on the surface.

Vacancy Islands: The STM imaging also showed the presence of a few "vacancy islands," which are small depressions or holes in the monolayer where the gold substrate is exposed. chemicalbook.comnih.gov These are common features in less-ordered SAMs.

Based on these findings, it is highly probable that this compound, with its even larger and more flexible seven-membered ring, would exhibit similar or even more pronounced disorder when adsorbed onto a gold surface. The steric hindrance from the cycloheptyl group would likely prevent the formation of a well-ordered monolayer, resulting in a disordered film.

Biological Activities and Mechanistic Studies of Cycloheptyl Isothiocyanate Analogs

Anticancer Research

Isothiocyanates exert their antitumor effects through a variety of mechanisms, including the induction of cell cycle arrest, inhibition of cancer cell proliferation, and the promotion of programmed cell death (apoptosis). frontiersin.orgmdpi.comscielo.org.co These effects are underpinned by complex interactions with cellular signaling pathways that are often dysregulated in cancer. nih.gov

The cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects of ITCs are central to their anticancer potential. scielo.org.co These compounds can inhibit the growth of various cancer cell lines by interfering with critical cellular processes. frontiersin.org For instance, studies have shown that ITCs can suppress the proliferation of cancer cells by causing arrest at different phases of the cell cycle, thereby preventing them from entering mitosis and impeding tumor progression. frontiersin.org The primary mechanism contributing to the elimination of cancerous cells is the induction of apoptosis. scielo.org.conih.gov

Apoptosis, or programmed cell death, is a crucial mechanism by which ITCs exert their anticancer effects. frontiersin.orgnih.gov This process is essential for removing damaged or cancerous cells. mdpi.com Numerous studies have demonstrated that ITCs, including PEITC, BITC, and SFN, are potent inducers of apoptosis in a wide range of human cancer cell lines. nih.govnih.govaacrjournals.org The induction of apoptosis by these compounds is a multi-faceted process involving the activation of specific signaling cascades within the cancer cell. mdpi.comscielo.org.co For example, PEITC has been shown to induce nuclear condensation and fragmentation, which are characteristic features of apoptosis, in cervical cancer cells. frontiersin.orgnih.gov

The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a primary target for many ITC analogs. scielo.org.comdpi.com This pathway is initiated by the disruption of the mitochondrial membrane potential, a key event in the commitment of a cell to apoptosis. aacrjournals.orgnih.gov Several ITCs, including PEITC and BITC, have been shown to cause this disruption. aacrjournals.orgnih.gov The loss of mitochondrial membrane potential leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol. scielo.org.coiiarjournals.org Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates the caspase cascade, ultimately leading to cell death. aacrjournals.org

Table 1: Effect of Isothiocyanate Analogs on Mitochondrial Events

| Isothiocyanate Analog | Cancer Cell Line | Observed Mitochondrial Effect | Reference |

| Phenethyl Isothiocyanate (PEITC) | TRAMP-C1 (Prostate) | Disruption of mitochondrial membrane potential | aacrjournals.org |

| Phenethyl Isothiocyanate (PEITC) | PLC/PRF/5 (Hepatocellular) | Release of cytochrome c, reduced mitochondrial membrane potential | mdpi.com |

| Benzyl (B1604629) Isothiocyanate (BITC) | NCI-H460 (Lung) | Reduced mitochondrial membrane potential (Ψm), release of cytochrome c and AIF | iiarjournals.org |

| Benzyl Isothiocyanate (BITC) | Various | Disruption of mitochondrial membrane potential to initiate apoptosis | nih.gov |

The mitochondrial pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. scielo.org.coaacrjournals.org This family includes both pro-apoptotic members (e.g., Bax, Bak) that promote cell death and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that inhibit it. aacrjournals.org The anticancer activity of ITCs is strongly associated with their ability to shift the balance in favor of the pro-apoptotic proteins. mdpi.com

Studies have shown that treatment with ITC analogs can lead to an increase in the expression of pro-apoptotic proteins like Bax and Bak, while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. mdpi.comaacrjournals.org For instance, treating pancreatic cancer cells with PEITC resulted in increased levels of Bak and decreased levels of Bcl-2 and Bcl-xL. mdpi.com Similarly, BITC treatment in MDA-MB-231 breast cancer cells led to a significant increase in Bak protein levels and a decrease in Bcl-2 and Bcl-xL. aacrjournals.org This regulation effectively lowers the threshold for apoptosis induction in cancer cells. mdpi.comaacrjournals.org

Table 2: Modulation of Bcl-2 Family Proteins by Isothiocyanate Analogs

| Isothiocyanate Analog | Cancer Cell Line | Effect on Pro-Apoptotic Proteins | Effect on Anti-Apoptotic Proteins | Reference |

| Phenethyl Isothiocyanate (PEITC) | Pancreatic Cancer Cells | Increased Bak | Decreased Bcl-2, Bcl-xL | mdpi.com |

| Phenethyl Isothiocyanate (PEITC) | TRAMP-C1 (Prostate) | Increased Bak | Decreased Mcl-1 | aacrjournals.org |

| Benzyl Isothiocyanate (BITC) | MDA-MB-231 (Breast) | Increased Bak | Decreased Bcl-2, Bcl-xL | aacrjournals.org |

| Benzyl Isothiocyanate (BITC) | MCF-7 (Breast) | Increased Bax | Decreased Bcl-2, Bcl-xL | aacrjournals.orgplos.org |

| Allyl Isothiocyanate (AITC) | Renal Carcinoma Cells | Increased Bax | Decreased Bcl-2 | mdpi.com |

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. aacrjournals.orgnih.gov They are activated in a cascade, where initiator caspases (like caspase-9, associated with the mitochondrial pathway) cleave and activate executioner caspases (like caspase-3). frontiersin.orgaacrjournals.org The activation of this caspase cascade is a hallmark of apoptosis induced by ITCs. mdpi.comaacrjournals.org

Research has demonstrated that ITCs such as PEITC and BITC lead to the activation of caspase-9 and caspase-3 in various cancer cell lines. aacrjournals.orgiiarjournals.org For example, PEITC treatment was found to significantly activate caspase-3 in cervical cancer cells. frontiersin.orgnih.gov The activation of caspase-3 leads to the cleavage of critical cellular substrates, including poly-(ADP-ribose) polymerase (PARP), which ultimately results in the biochemical and morphological changes associated with apoptotic cell death. aacrjournals.orgaacrjournals.org Studies have shown that inhibiting caspase activity can attenuate the apoptosis induced by ITCs, confirming the central role of this pathway. aacrjournals.org

The generation of reactive oxygen species (ROS) is another key mechanism through which ITCs induce apoptosis. mdpi.comnih.gov ROS are chemically reactive molecules containing oxygen, and while they have roles in normal cell signaling, excessive levels lead to oxidative stress, cellular damage, and apoptosis. aacrjournals.org Many ITC analogs, including PEITC and BITC, have been shown to increase the production of intracellular ROS in cancer cells in a dose-dependent manner. frontiersin.orgnih.govnih.gov

This overproduction of ROS can damage mitochondria, contributing to the disruption of the mitochondrial membrane potential and the release of cytochrome c. nih.govaacrjournals.org The increase in ROS is considered a critical upstream event that initiates the mitochondrial apoptotic pathway. frontiersin.org Studies have confirmed that the use of ROS inhibitors can attenuate ITC-mediated apoptosis, highlighting the crucial role of oxidative stress in the anticancer activity of these compounds. frontiersin.org

Mechanisms of Cytotoxic and Cytostatic Effects.

Inhibition of Cell Cycle Progression

A key aspect of the anticancer activity of isothiocyanates is their ability to interfere with the normal progression of the cell cycle in cancer cells, thereby inhibiting their proliferation. nih.gov This interference often leads to an accumulation of cells in specific phases of the cell cycle, preventing them from dividing and ultimately triggering programmed cell death (apoptosis). nih.govscielo.org.co The structural characteristics of the isothiocyanate molecule, such as the nature of its side chain, can significantly influence its antiproliferative activity. hirszfeld.pl

Several studies have highlighted the capacity of isothiocyanate analogs to induce cell cycle arrest specifically at the G2/M checkpoint. hirszfeld.plscielo.org.conih.govnih.gov This phase is a critical control point that ensures a cell is ready for mitosis. By arresting cells in the G2/M phase, ITCs can prevent the division of cancerous cells.

For instance, research on various cancer cell lines has shown that treatment with certain isothiocyanates leads to a significant accumulation of cells in the G2/M phase. scielo.org.conih.govnih.govnih.gov This effect is often associated with the modulation of key regulatory proteins involved in the G2/M transition. scielo.org.conih.gov Studies have demonstrated that ITCs can downregulate the expression of proteins such as cyclin B1, Cdk1 (cyclin-dependent kinase 1), and Cdc25C (cell division cycle 25C), all of which are essential for entry into mitosis. scielo.org.conih.gov The covalent binding of some ITCs to tubulin, the protein that forms microtubules, can disrupt microtubule dynamics, which is a crucial process for mitotic spindle formation and contributes to G2/M arrest and subsequent apoptosis. scielo.org.conih.gov For example, phenethyl isothiocyanate (PEITC) has been shown to induce G2/M phase arrest in human prostate cancer cells by reducing the levels of Cdk1 and Cdc25C. scielo.org.co Similarly, sulforaphane (B1684495) has been observed to cause G2/M phase arrest in human T-leukemia cells. nih.gov

| Isothiocyanate Analog | Cancer Cell Line | Observed Effect | Associated Molecular Changes |

| Benzyl isothiocyanate (BITC) | Human pancreatic cancer cells | G2/M phase arrest | Activation of Chk2; Downregulation of cyclin B1, Cdc2, and Cdc25C scielo.org.co |

| Phenethyl isothiocyanate (PEITC) | Human prostate cancer cells (PC-3) | G2/M phase arrest | Reduction in Cdk1 and Cdc25C levels scielo.org.co |

| Allyl isothiocyanate (AITC) | Human prostate cancer cells | G2/M phase arrest | Downregulation of Cdk1, Cdc25B, and Cdc25C scielo.org.co |

| Sulforaphane (SFN) | Human T-leukemia cells (Jurkat) | G2/M phase arrest | Increased expression of p53 and Bax nih.gov |

| Benzyl isothiocyanate (BITC), Phenethyl isothiocyanate (PEITC), Sulforaphane (SFN) | General (Mechanism Study) | G2/M phase arrest | Covalent binding to tubulin, disrupting microtubule formation scielo.org.co |

Inhibition of Angiogenesis and Metastasis

The processes of angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical for tumor growth and progression. nih.govcancerresearchuk.orgmdpi.com Isothiocyanate analogs have demonstrated the ability to interfere with these processes, thereby limiting tumor expansion and dissemination. nih.govresearchgate.netnih.gov

Angiogenesis is a vital process for tumors to grow beyond a certain size, as they require a dedicated blood supply for oxygen and nutrients. cancerresearchuk.org Anti-angiogenic therapies work by blocking the formation of these new blood vessels. cancerresearchuk.org Some isothiocyanates have been shown to inhibit angiogenesis by targeting key signaling molecules, such as vascular endothelial growth factor (VEGF), a protein that plays a central role in stimulating blood vessel growth. cancerresearchuk.orgmdpi.com

Metastasis is a complex process involving cell invasion, migration, and colonization of distant organs. nih.gov Isothiocyanates have been found to suppress tumor invasion and metastasis by inhibiting the activity and expression of matrix metalloproteinases (MMPs), particularly MMP-9. nih.govnih.gov MMPs are enzymes that degrade the extracellular matrix, allowing cancer cells to break away from the primary tumor and invade surrounding tissues. nih.gov Studies have shown that ITCs can inhibit MMP-9 expression by blocking signaling pathways such as FAK/ERK and FAK/Akt, which in turn suppresses the activity of transcription factors like NF-κB and AP-1 that are necessary for MMP-9 gene expression. nih.govnih.gov For example, phenethyl isothiocyanate (PEITC) has been identified as a potent inhibitor of MMP-9 activity and tumor metastasis. nih.govnih.gov

| Isothiocyanate Analog | Target Process | Mechanism of Action | Key Molecular Targets |

| Phenethyl isothiocyanate (PEITC) | Metastasis | Inhibition of MMP-9 expression and activity | FAK/ERK, FAK/Akt, NF-κB, AP-1 nih.govnih.gov |

| Benzyl isothiocyanate (BITC) | Metastasis | Inhibition of MMP-9 expression and activity | FAK/ERK, FAK/Akt, NF-κB, AP-1 nih.govnih.gov |

| Sulforaphane (SFN) | Metastasis | Inhibition of MMP-9 expression and activity | FAK/ERK, FAK/Akt, NF-κB, AP-1 nih.govnih.gov |

| 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC) | Metastasis | Inhibition of pulmonary metastasis of melanoma cells | Not fully elucidated researchgate.net |

Modulation of Carcinogen Metabolism

Isothiocyanates can exert chemopreventive effects by modulating the activity of enzymes involved in the metabolism of carcinogens. nih.govbiorxiv.org This modulation typically involves the inhibition of Phase I enzymes, which can activate pro-carcinogens into their ultimate carcinogenic forms, and the induction of Phase II detoxifying enzymes, which facilitate the elimination of carcinogens from the body. mdpi.comnih.gov

Cytochrome P450 (CYP) enzymes are a major family of Phase I enzymes responsible for the metabolism of a wide range of foreign compounds, including many carcinogens. nih.govpicmonic.com While this metabolism is often a detoxification process, some carcinogens are activated by CYP enzymes. nih.govnih.gov Isothiocyanates have been shown to inhibit the activity of various CYP isoforms, thereby reducing the bioactivation of certain carcinogens. nih.govnih.govnih.gov

For example, phenethyl isothiocyanate (PEITC) has been demonstrated to inhibit several human CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. nih.gov The inhibition can be competitive, noncompetitive, or a mixed type, depending on the specific CYP enzyme and substrate. nih.gov In some cases, ITCs can act as mechanism-based inactivators, leading to irreversible inhibition of the enzyme. nih.gov Studies in human liver slices have confirmed that PEITC can suppress the activity of CYP1A2 and, in some cases, CYP3A-mediated activity. nih.gov Sulforaphane has also been shown to decrease the activity of CYP1A1 and CYP2B1/2 in rat hepatocytes and markedly decrease the expression and activity of CYP3A4 in human hepatocytes. nih.gov

| Isothiocyanate Analog | Target CYP Isoform | Type of Inhibition |

| Phenethyl isothiocyanate (PEITC) | CYP1A2 | Competitive nih.gov |

| Phenethyl isothiocyanate (PEITC) | CYP2A6 | Competitive nih.gov |

| Phenethyl isothiocyanate (PEITC) | CYP2B6 | Noncompetitive nih.gov |

| Phenethyl isothiocyanate (PEITC) | CYP2C9 | Noncompetitive nih.gov |

| Phenethyl isothiocyanate (PEITC) | CYP2C19 | Noncompetitive nih.gov |

| Phenethyl isothiocyanate (PEITC) | CYP2D6 | Noncompetitive nih.gov |

| Phenethyl isothiocyanate (PEITC) | CYP2E1 | Noncompetitive & Mechanism-based inactivation nih.gov |

| Phenethyl isothiocyanate (PEITC) | CYP3A4 | Mixed-type (competitive and noncompetitive) nih.gov |

| Sulforaphane (SFN) | CYP1A1 (rat) | Decreased activity nih.gov |

| Sulforaphane (SFN) | CYP2B1/2 (rat) | Decreased activity nih.gov |

| Sulforaphane (SFN) | CYP3A4 (human) | Markedly decreased expression and activity nih.gov |

In contrast to their inhibitory effect on Phase I enzymes, isothiocyanates are known to induce the expression and activity of Phase II detoxifying enzymes. mdpi.comnih.govnih.gov A key family of these enzymes is the Glutathione (B108866) S-Transferases (GSTs), which catalyze the conjugation of glutathione to electrophilic compounds, including activated carcinogens, making them more water-soluble and easier to excrete. nih.govplos.org

Suppression of Cancer-Related Signaling Pathways

The uncontrolled growth of cancer cells is driven by aberrant signaling pathways that regulate cell proliferation, survival, and apoptosis. nih.gov Isothiocyanates have been found to interfere with these critical pathways, thereby suppressing tumor growth. nih.govnih.govnih.gov

One of the key signaling pathways targeted by ITCs is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often hyperactivated in cancer. rjpharmacognosy.ir For example, sulforaphane has been shown to reduce the phosphorylation of the MAPK signaling pathway. rjpharmacognosy.ir As mentioned previously, ITCs can also suppress the FAK/ERK and FAK/Akt signaling pathways, which are crucial for cell invasion and metastasis. nih.govnih.gov

Furthermore, ITCs can modulate pathways involved in apoptosis. nih.gov For instance, sulforaphane has been observed to increase the expression of the pro-apoptotic protein Bax while negatively affecting the expression of the anti-apoptotic protein Bcl-2. scielo.org.co Phenethyl isothiocyanate (PEITC) has been shown to induce apoptosis through a mitochondria-dependent pathway, involving the release of cytochrome c. nih.gov The ability to modulate these fundamental signaling networks underscores the multifaceted approach by which isothiocyanates can combat cancer.

| ITC Analog | Cancer Cell Line | Effect on MAPK Pathway | Downstream Consequence |

| 4-methylthiobutyl isothiocyanate (Erucin) | Human liver cancer cells | Activation of JNK, ERK1/2, and p38 | Telomerase modulation and apoptosis induction nih.gov |

| Benzyl isothiocyanate (BITC) | Pancreatic cancer cells | Inhibition of key molecules including AKT and STAT3 nih.gov | Suppression of tumor growth nih.gov |

| Phenethyl isothiocyanate (PEITC) | Various cancer cells | Not specified | Induction of apoptosis and cell cycle arrest nih.gov |

| Sulforaphane (SFN) | Various cancer cells | Not specified | Induction of apoptosis and cell cycle arrest nih.gov |

PI3K/AKT/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another central signaling network that is frequently overactive in cancer, promoting cell growth, survival, and proliferation. mdpi.commdpi.comnih.gov Several studies have indicated that the PI3K/AKT/mTOR pathway is a key target for the anti-cancer effects of various phytochemicals. mdpi.com Isothiocyanates, including analogs of cycloheptyl isothiocyanate, can interfere with this pathway. For example, sulforaphane has been shown to suppress telomerase activity in human hepatoma cells by inhibiting Akt, which in turn leads to the dephosphorylation of hTERT. nih.gov The inhibition of AKT is a crucial mechanism, as AKT can phosphorylate and activate a multitude of downstream targets that promote cell survival. mdpi.comnih.gov By inhibiting this pathway, isothiocyanates can effectively cut off a major survival signal for cancer cells.

NF-κB Inhibition

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cell survival. ccmu.edu.cnnih.gov In many cancers, NF-κB is constitutively active, which helps tumor cells evade apoptosis and promotes inflammation that can fuel tumor growth. nih.gov Isothiocyanates have been identified as potent inhibitors of the NF-κB signaling pathway. nih.govdoi.org They can suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. nih.gov This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate its target genes. Studies have shown that synthetic ITCs can inhibit the phosphorylation of IκB kinase (IKK), the enzyme responsible for phosphorylating IκBα, thereby preventing NF-κB activation. nih.gov This inhibition of NF-κB is a key component of the anti-inflammatory and anti-cancer properties of isothiocyanates.

Direct Interaction with Tumor Cell Proteins